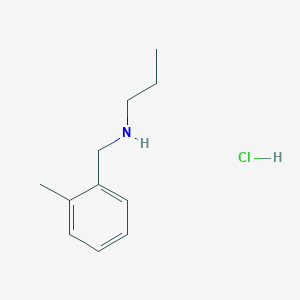![molecular formula C14H21N5O B2865594 N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide CAS No. 1376248-40-6](/img/structure/B2865594.png)
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating the activity of the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of physiological and biochemical effects.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide works by inhibiting the activity of GABA transaminase, an enzyme that is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA in the brain, which can have a range of effects on brain function and behavior.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from this compound inhibition of GABA transaminase can have a range of biochemical and physiological effects. For example, GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain, leading to a decrease in anxiety and over-excitation. Additionally, GABA can also have a sedative effect, which can be useful in the treatment of insomnia and other sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for researchers studying the role of GABA in the brain. However, there are also limitations to its use in lab experiments. For example, this compound has a relatively short half-life, which means that it may need to be administered multiple times to achieve a sustained effect. Additionally, this compound may have off-target effects on other enzymes and neurotransmitters, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide and its effects on the brain. For example, researchers may investigate the therapeutic potential of this compound in the treatment of other neurological disorders, such as Parkinson's disease or schizophrenia. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effects or reduce its limitations. Finally, researchers may continue to investigate the biochemical and physiological effects of this compound on the brain to gain a better understanding of its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of specialized equipment and techniques, and should only be carried out by trained professionals in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that this compound can increase the levels of GABA in the brain, which can have a range of effects on brain function and behavior. For example, this compound has been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and addiction.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-12-8-17-19(10-12)7-6-16-9-13(20)18-14(11-15)4-2-3-5-14/h8,10,16H,2-7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQSSNMHFBKZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


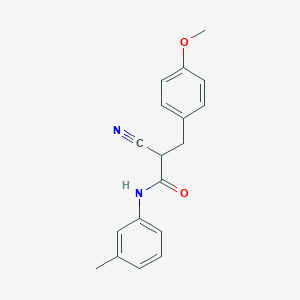

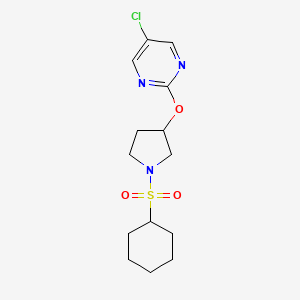
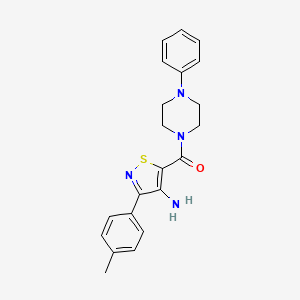
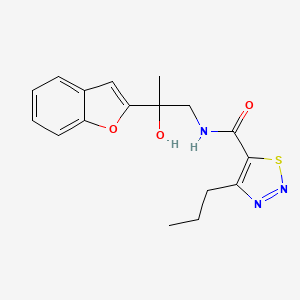
![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2865525.png)

![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)


![1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B2865532.png)

